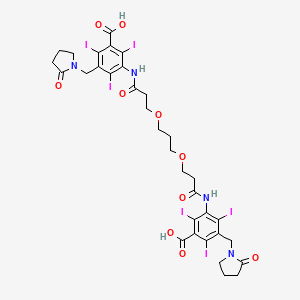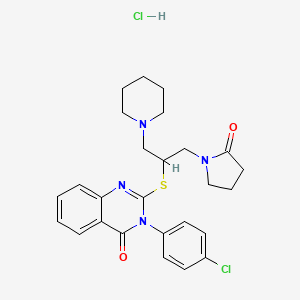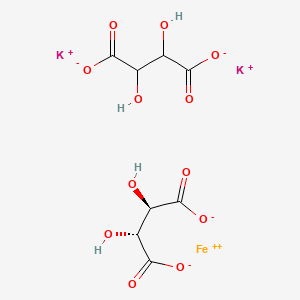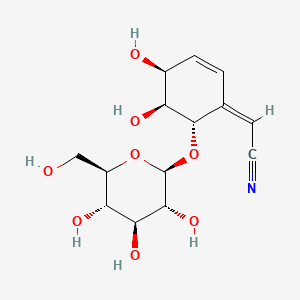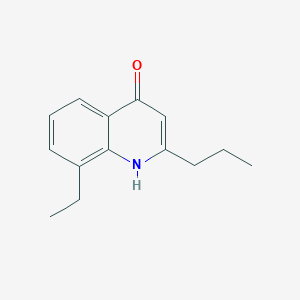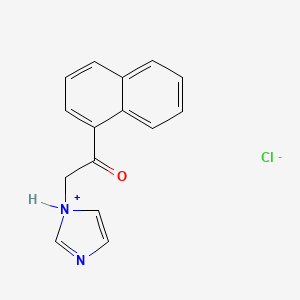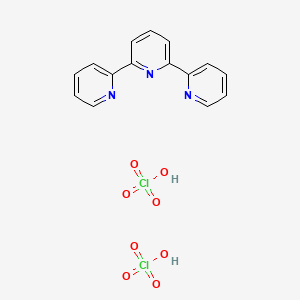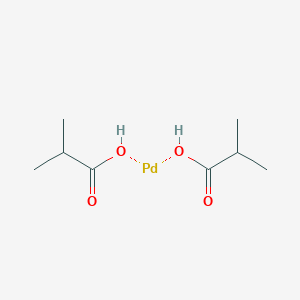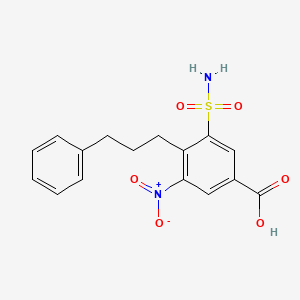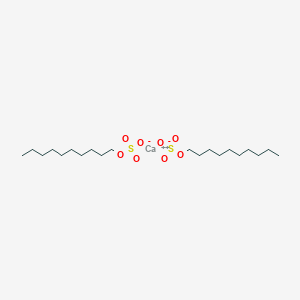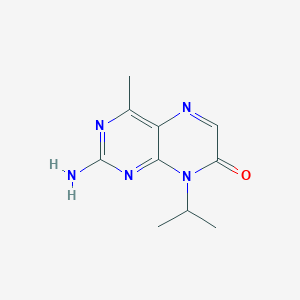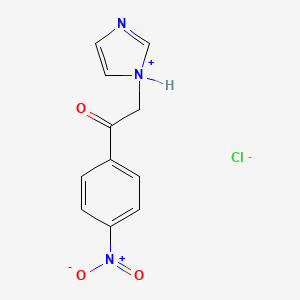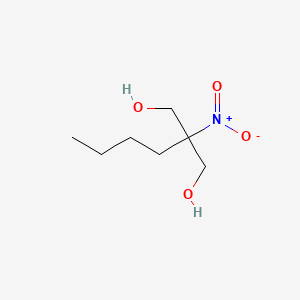
2-Butyl-2-nitro-1,3-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-nitro-1,3-propanediol is an organic compound with the molecular formula C7H15NO4. It is a nitro compound derived from 1,3-propanediol, featuring a butyl group and a nitro group attached to the second carbon atom. This compound is known for its versatility in various chemical reactions and applications in scientific research, industry, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Butyl-2-nitro-1,3-propanediol can be synthesized through several methods, including nitration of 2-butyl-1,3-propanediol. The nitration reaction typically involves treating the starting material with a nitrating agent, such as nitric acid, under controlled conditions to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butyl-2-nitro-1,3-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the nitro group to an amine group.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The reduction of the nitro group results in the formation of 2-butyl-2-aminopropanediol.
Substitution: Substitution reactions can produce various derivatives of the compound, depending on the reagents used.
Applications De Recherche Scientifique
2-Butyl-2-nitro-1,3-propanediol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-butyl-2-nitro-1,3-propanediol exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing metabolic pathways. In drug development, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.
Molecular Targets and Pathways Involved:
Enzymes: The compound may target specific enzymes involved in metabolic processes.
Pathways: It may influence pathways related to energy production, biosynthesis, and cellular signaling.
Comparaison Avec Des Composés Similaires
2-Ethyl-2-nitro-1,3-propanediol
1,3-Butanediol
2-Methyl-2-nitro-1,3-propanediol
Propriétés
Numéro CAS |
71027-27-5 |
|---|---|
Formule moléculaire |
C7H15NO4 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-butyl-2-nitropropane-1,3-diol |
InChI |
InChI=1S/C7H15NO4/c1-2-3-4-7(5-9,6-10)8(11)12/h9-10H,2-6H2,1H3 |
Clé InChI |
GBGMUNRLSAPQJM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CO)(CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



